molecular formula C16H21N3O3 B558197 (S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate CAS No. 62549-92-2

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No. B558197
CAS RN: 62549-92-2
M. Wt: 303.36 g/mol
InChI Key: VHVGNTVUSQUXPS-JGVFFNPUSA-N
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Description

Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.

Scientific Research Applications

  • Synthetic Cannabinoid Receptor Agonists (SCRAs)

    • Field : Pharmacology
    • Application : SCRAs are a large and structurally diverse class of new psychoactive substances (NPS). They are used in research for understanding the cannabinoid receptors in the human body .
    • Method : Traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping are applied to existing cannabinoid templates to generate new molecules .
    • Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
  • Designer Drugs

    • Field : Forensic Toxicology
    • Application : Synthetic cannabinoids, including those with an indazole group in place of an indole group, have been identified as designer drugs in illegal products .
    • Method : The identification of these substances is based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
    • Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
  • New Psychoactive Substances (NPS)

    • Field : Pharmacology
    • Application : Synthetic cannabinoid receptor agonists (SCRAs) are a large class of NPS. They have evolved from historical academic manuscripts or pharmaceutical patents describing cannabinoid ligands .
    • Method : Manufacturers have applied traditional medicinal chemistry strategies to existing cannabinoid templates to generate new molecules that circumvent structure-based legislation .
    • Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
  • Designer Drugs in Illegal Products

    • Field : Forensic Toxicology
    • Application : Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), have been identified as designer drugs in illegal products being sold in Japan .
    • Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
    • Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
  • Evolution of Synthetic Cannabinoid Receptor Agonists (SCRAs)

    • Field : Pharmacology
    • Application : SCRAs are a large and most structurally diverse class of new psychoactive substances (NPS). The evolution of recently identified SCRA NPS chemotypes, as well as their putative manufacturing by-products and thermolytic degradants, is a significant area of research .
    • Method : Traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping are applied to existing cannabinoid templates to generate new molecules .
    • Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
  • Identification of New Synthetic Cannabinoids

    • Field : Forensic Toxicology
    • Application : Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), have been identified as designer drugs in illegal products being sold in Japan .
    • Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
    • Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .

Future Directions

The proliferation of synthetic cannabinoids presents significant challenges for public health and law enforcement . Future research will likely focus on better understanding these substances and developing effective strategies for their regulation and control.

properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMFCQAPZYKTON-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556356
Record name Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

CAS RN

62549-92-2
Record name Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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